molecular formula C8H14 B167754 1,6-Dimethylcyclohexene CAS No. 1759-64-4

1,6-Dimethylcyclohexene

Cat. No. B167754
CAS RN: 1759-64-4
M. Wt: 110.2 g/mol
InChI Key: AXKAIBQIFBAAMK-UHFFFAOYSA-N
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Description

1,6-Dimethylcyclohexene is a chemical compound with the molecular formula C8H14 . It has an average mass of 110.197 Da and a monoisotopic mass of 110.109550 Da . It is also known by other names such as 1,6-Dimethylcyclohexen, 2,3-Dimethyl-1-cyclohexene, and Cyclohexene, 1,6-dimethyl .


Molecular Structure Analysis

The molecular structure of 1,6-Dimethylcyclohexene consists of a cyclohexene ring with two methyl groups attached at the 1 and 6 positions . The IUPAC Standard InChI is InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h5,8H,3-4,6H2,1-2H3 .


Physical And Chemical Properties Analysis

1,6-Dimethylcyclohexene has a molecular weight of 110.1968 . Other physical and chemical properties such as boiling point, melting point, density, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Antimicrobial Activity

1,6-Dimethylcyclohexene derivatives have been shown to possess significant antimicrobial properties. For instance, a study by Ghorab et al. (2017) synthesized a series of compounds from 1,6-Dimethylcyclohexene derivatives, demonstrating notable antibacterial and antifungal activities. These compounds showed higher activity than some reference drugs, making them promising for antimicrobial applications.

Stereo-Selective Reactions

In the field of stereochemistry, 1,6-Dimethylcyclohexene has been used to study selective reactions. Sakurai, Shiotani, & Ichikawa (1999) conducted an EPR study on 1,6-Dimethylcyclohexene, observing selective hydrogen detachment reactions, which showed cis-trans stereo-selectivity. This kind of research is crucial in understanding molecular behavior in different chemical contexts.

Chemical Analysis Techniques

1,6-Dimethylcyclohexene is also significant in analytical chemistry. A study by Baldwin & Burrell (2000) used gas chromatography for quantitative analyses of 1,6-Dimethylcyclohexene isomers. This research enhances understanding of the relationship between molecular structure and behavior in analytical settings.

Chemical Synthesis and Polymerization

In the synthesis of polymers, 1,6-Dimethylcyclohexene derivatives have been utilized to accelerate polymerization processes. For example, Park, Lee, & Choi (2013) demonstrated that the introduction of dimethyl substitution in 1,6-Dimethylcyclohexene derivatives can significantly speed up the polymerization rates. This has implications for industrial applications where speed and efficiency are paramount.

Chemical Reactions and Mechanisms

Research on 1,6-Dimethylcyclohexene has also contributed to a deeper understanding of chemical reaction mechanisms. For instance, the study by Nishimura, Tsuchimoto, & Ohkubo (1984) investigated the deuteration of 1,6-Dimethylcyclohexene, providing insights into the stereoselectivities and exchange rates in chemical reactions.

Safety And Hazards

While specific safety and hazard data for 1,6-Dimethylcyclohexene is not available in the search results, similar compounds like dimethylcyclohexane are known to be highly flammable and can cause skin and eye irritation . They are also harmful if inhaled or swallowed .

properties

IUPAC Name

1,6-dimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h5,8H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKAIBQIFBAAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015838
Record name 1,6-dimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethylcyclohexene

CAS RN

1759-64-4
Record name 2,3-Dimethyl-1-cyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1759-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-dimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
RC Fahey, CA McPherson - Journal of the American Chemical …, 1971 - ACS Publications
Method B. Ultraviolet Spectrophotometry. A Coleman 124 spectrophotometer equipped with a Coleman 165 recorder and a Neslab constant-temperature regulator (±0.2) was employed …
Number of citations: 50 pubs.acs.org
O Hamelin, JP Deprés, S Heidenhain… - Natural Product …, 1997 - Taylor & Francis
A particularly efficacious first preparation of enantiopure (-)-9-acetoxyfukinanolide has been carried out that is based on a stereoselective dichloroketene-1, 6-dimethylcyclohexene …
Number of citations: 6 www.tandfonline.com
NL Allinger, NA Pamphilis - The Journal of Organic Chemistry, 1973 - ACS Publications
The cis-and< rans-l, 2-dimethylcycloheptanes were prepared and equilibrated over palladium in the liquid phase at elevated temperatures. The trans isomer was found to be more stable…
Number of citations: 7 pubs.acs.org
S Nishimura, H Sakamoto, T Ozawa - Chemistry Letters, 1973 - journal.csj.jp
The stereoselectivity of the platinum metals in the catalytic hydrogenation of 1,2- and 1,6-dimethylcyclohexene, 1-methyl-2-methylenecyclohexane and 6-ethoxy-1-methylcyclohexene …
Number of citations: 31 www.journal.csj.jp
T Chen, HJ Shine - The Journal of Organic Chemistry, 1996 - ACS Publications
Reaction of 2,2‘-azo-2-methyl-6-heptene (1) with thianthrene cation radical perchlorate (Th • + ClO 4 - ) in CH 2 Cl 2 solution containing 2,6-di-tert-butyl-4-methylpyridine (DTBMP) gave …
Number of citations: 8 pubs.acs.org
JM Cogen, WF Maier - Applied catalysis, 1989 - Elsevier
The metal sensitive selectivities of hydrogenation reactions are employed to differentiate between metal catalysis and spillover catalysis. Two catalyst metal specific reactions, …
Number of citations: 1 www.sciencedirect.com
T Wong - 1974 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 GGGGGLGGGGGGGG GGG aaLLL This material was produced from a microfilm copy of the …
Number of citations: 1 search.proquest.com
F Alshehri, HM Weinert, SD Jackson - Reaction Kinetics, Mechanisms and …, 2017 - Springer
The hydrogenation, and competitive hydrogenation, of toluene, ethylbenzene, propylbenzene and the xylenes has been studied over a rhodium catalyst in the liquid phase at 323 K and …
Number of citations: 12 link.springer.com
S Nishimura, M Tsuchimoto, K Ohkubo - Chemistry Letters, 1984 - journal.csj.jp
The deuteration of 1,2- and 1,6-dimethylcyclohexenes over the six unsupported platinum metals has been studied at 25 C and atmospheric pressure. The stereoselectivities and the …
Number of citations: 3 www.journal.csj.jp
IL Odo - 2018 - University of Nigeria, Nsukka
Number of citations: 0

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